5-Bromo-3-iodo-1-methyl-1H-indole
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Overview
Description
5-Bromo-3-iodo-1-methyl-1H-indole: is a halogenated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of bromine and iodine atoms in the indole ring enhances its reactivity and potential for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1-methyl-1H-indole typically involves the halogenation of indole derivatives. One common method includes the bromination of 1-methylindole followed by iodination . The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo further halogenation or substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.
Coupling Reactions: The compound is also a candidate for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and iodine in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substituted Indoles: Various substituted indoles depending on the reagents used.
Coupled Products: Biaryl compounds from coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-3-iodo-1-methyl-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile building block for creating diverse chemical libraries .
Biology and Medicine: Indole derivatives, including this compound, are studied for their potential biological activities. They have shown promise in antiviral, anticancer, and antimicrobial research . The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific halogenated indole structures .
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1-methyl-1H-indole involves its interaction with various molecular targets. The halogen atoms can enhance binding affinity to certain receptors or enzymes, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-1-methyl-1H-indole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-1-methyl-1H-indole:
5-Bromo-3-chloro-1-methyl-1H-indole: Substitutes chlorine for iodine, altering its chemical properties and reactivity.
Uniqueness: 5-Bromo-3-iodo-1-methyl-1H-indole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and potential for diverse functionalization . This dual halogenation makes it a valuable compound for creating complex molecules with specific properties .
Properties
IUPAC Name |
5-bromo-3-iodo-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrIN/c1-12-5-8(11)7-4-6(10)2-3-9(7)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACHZSWXDSYHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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